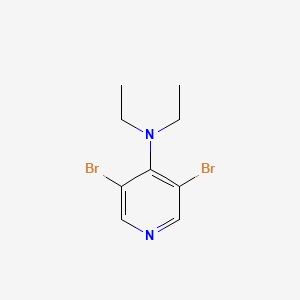

3,5-Dibromo-N,N-diethylpyridin-4-amine

Description

Properties

IUPAC Name |

3,5-dibromo-N,N-diethylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2N2/c1-3-13(4-2)9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDMZOVZJDDAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=NC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 3,5 Dibromo N,n Diethylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Detailed ¹H NMR, ¹³C NMR, and two-dimensional NMR data for 3,5-Dibromo-N,N-diethylpyridin-4-amine are not available in the public domain. This information would be crucial for the complete assignment of the proton and carbon skeletons of the molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Specific chemical shifts and coupling constants for the protons of this compound have not been found in published literature.

¹³C NMR Spectroscopic Analysis and Carbon Environment Elucidation

The precise chemical shifts for the carbon atoms of the pyridine (B92270) ring and the N,N-diethylamino group are not publicly documented.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

No studies detailing the use of two-dimensional NMR techniques for the structural assignment of this specific compound were identified.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman absorption or scattering frequencies for this compound are not available. This data would be essential for identifying characteristic vibrational modes and confirming the presence of functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

While commercial suppliers mention the availability of mass spectrometry data, the precise mass measurements from HRMS to confirm the elemental composition of this compound are not published.

X-ray Crystallography for Solid-State Molecular Architecture of this compound

No crystallographic data, including unit cell dimensions, space group, and atomic coordinates, for this compound could be located. Such data would provide definitive proof of the molecular structure in the solid state.

Crystal Growth Techniques and Optimization

The initial and critical step for any crystallographic analysis is the cultivation of high-quality single crystals. For an organic compound such as this compound, several techniques are commonly employed. The most prevalent method is slow evaporation from a suitable solvent or a mixture of solvents. The process involves dissolving the purified compound in a solvent in which it is sparingly soluble. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

The choice of solvent is crucial and is often determined empirically. Solvents with varying polarities and boiling points would be tested to find the optimal conditions for crystal growth. Factors such as temperature, pressure, and the presence of impurities can significantly impact the size and quality of the resulting crystals. Optimization of these parameters is a meticulous process, often requiring numerous trials to obtain crystals suitable for X-ray diffraction analysis. Other techniques, such as vapor diffusion and liquid-liquid diffusion, could also be explored.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without an experimentally determined crystal structure, a definitive list of bond lengths, bond angles, and dihedral angles for this compound cannot be compiled. However, a theoretical analysis based on computational modeling could provide estimated values.

A detailed analysis, once experimental data is available, would involve the examination of all intramolecular distances and angles. For instance, the bond lengths of the Carbon-Bromine (C-Br), Carbon-Nitrogen (C-N), Carbon-Carbon (C-C) within the pyridine ring, and the N,N-diethylamino substituent would be of particular interest. The bond angles around the pyridine ring would reveal any distortions from a perfect hexagonal geometry, which could be induced by the bulky bromine and diethylamino substituents.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C3 | Br | Value |

| C5 | Br | Value |

| C4 | N(amino) | Value |

| N(amino) | C(ethyl) | Value |

| C(ethyl) | C(ethyl) | Value |

| C2 | N(ring) | Value |

Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C2 | C3 | C4 | Value |

| Br | C3 | C2 | Value |

| C3 | C4 | C5 | Value |

| N(amino) | C4 | C5 | Value |

Table 3: Hypothetical Dihedral Angles for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C2 | C3 | C4 | N(amino) | Value |

| C3 | C4 | N(amino) | C(ethyl) | Value |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role. These include halogen bonding, where the electropositive region on the bromine atoms (the σ-hole) interacts with a nucleophilic atom on an adjacent molecule, such as the nitrogen of the pyridine ring.

Hydrogen bonding, although the primary amino group is substituted, could potentially occur if there are any co-crystallized solvent molecules with hydrogen bond donors or if C-H···N or C-H···Br interactions are significant. Pi-pi stacking interactions between the aromatic pyridine rings could also be a major contributor to the crystal packing, where rings stack in either a face-to-face or offset fashion.

The bulky N,N-diethyl groups and the large bromine atoms would significantly influence the steric effects, playing a crucial role in determining the most stable packing arrangement. A detailed analysis of the crystal packing would involve identifying common packing motifs, such as chains, sheets, or more complex three-dimensional networks, and quantifying the energetic contributions of the various intermolecular interactions.

In the absence of experimental crystallographic data, a comprehensive and accurate depiction of the advanced spectroscopic and crystallographic characterization of this compound remains an area for future research.

Chemical Reactivity and Transformation Pathways of 3,5 Dibromo N,n Diethylpyridin 4 Amine

Reactivity at the Bromine Substituents

The primary sites of reactivity on 3,5-Dibromo-N,N-diethylpyridin-4-amine are the carbon-bromine bonds at positions 3 and 5 of the pyridine (B92270) ring. These sites are susceptible to a range of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, and can be converted into organometallic reagents for further functionalization.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atoms with various nucleophiles. In pyridine systems, nucleophilic attack is generally favored at the ortho (2,6) and para (4) positions relative to the ring nitrogen due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate. chemicalbook.comresearchgate.netfishersci.ca However, the reactivity in 3,5-dibromopyridine (B18299) derivatives is also influenced by the substituents present.

For SNAr to occur at the 3- and 5-positions, the reaction typically requires strong nucleophiles and often harsh conditions, such as high temperatures. The presence of the electron-donating N,N-diethylamino group at the 4-position increases the electron density of the ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted 3,5-dibromopyridine. Despite this, reactions with potent nucleophiles can lead to substitution. For instance, studies on the related 3,5-dibromopyridine have shown that it can react with amines, such as piperidine (B6355638), under conditions facilitated by copper catalysis or using strong bases, though sometimes with the formation of mixtures of products. clockss.org In a related example, the reaction of 3,5-dibromopyridine with pyrrolidine (B122466) under microwave heating conditions has been shown to produce the mono-aminated product, 5-bromo-3-(pyrrolidin-1-yl)pyridine, demonstrating the feasibility of selective SNAr at one of the bromine positions. clockss.org

Detailed research findings specifically for SNAr reactions on this compound are not extensively documented, but the general principles suggest that such transformations would require forcing conditions due to the deactivating effect of the diethylamino group.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine substituents on this compound serve as excellent electrophilic partners in these transformations. nih.gov Reactions such as the Suzuki, Stille, Negishi, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups. wikipedia.orgresearchgate.netlibretexts.orgnih.govmdpi.com

Palladium complexes are the most common catalysts for cross-coupling reactions involving aryl bromides. google.com The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. google.comresearchgate.net It is widely used due to the stability and low toxicity of the boron reagents. researchgate.net While specific examples for this compound are scarce, a Suzuki reaction has been successfully performed on a structurally similar bromo-substituted 4-(N,N-dimethylaminoazo)pyridine using a Pd(OAc)₂/XPhos catalytic system, highlighting the viability of this method for related structures. researchgate.netbeilstein-journals.orgnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.orgresearchgate.net This method is known for its tolerance of a wide variety of functional groups. wikipedia.org Stepwise functionalization of dihaloheterocycles, such as 5,5'-dibromo-2,2'-bipyridine, via consecutive Stille couplings has been demonstrated, suggesting that selective mono- or di-substitution of this compound could be achievable. nih.gov

Heck Reaction: In the Heck reaction, an aryl bromide is coupled with an alkene in the presence of a base. bldpharm.com This reaction is a primary method for the synthesis of substituted alkenes. nih.gov The reactivity generally follows the order of Ar-I > Ar-Br > Ar-Cl. bldpharm.com

Sonogashira Coupling: This coupling involves a terminal alkyne as the nucleophilic partner and typically uses a dual catalytic system of palladium and copper(I). libretexts.orgmdpi.com The reaction is highly effective for creating aryl-alkyne bonds. libretexts.org Studies on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that Sonogashira couplings can be performed chemoselectively, indicating the potential for controlled functionalization of polyhalogenated pyridines. rsc.org

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions, derived from general knowledge and studies on related substrates.

| Coupling Reaction | Typical Pd Catalyst | Ligand (if applicable) | Nucleophile | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphine-based (e.g., SPhos, XPhos) | Ar-B(OH)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Ar-Sn(Alkyl)₃ | Often not required | THF, Dioxane, NMP |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Terminal Alkyne | Et₃N, Diisopropylamine | THF, DMF (+ CuI co-catalyst) |

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. nih.gov Nickel catalysis is effective for coupling aryl bromides and can even activate more challenging substrates like aryl chlorides or phenol (B47542) derivatives. researchgate.netnih.gov For instance, Ni(II)-porphyrin complexes functionalized with a dimethylaminopyridine (DMAP) unit have been synthesized and studied as photoswitchable catalysts, demonstrating the compatibility of nickel with substituted pyridine frameworks. researchgate.netbeilstein-journals.orgnih.gov While specific applications to this compound are not detailed in the literature, the general success of nickel catalysts in Suzuki-Miyaura and other couplings of aryl halides suggests their potential utility. researchgate.netgoogle.com

Copper catalysis is particularly relevant for Sonogashira reactions, where it is commonly used as a co-catalyst with palladium to facilitate the formation of a copper(I) acetylide intermediate. libretexts.orgmdpi.com Copper can also mediate Ullmann-type reactions, which involve the coupling of aryl halides with amines, alcohols, or thiols, often at high temperatures. While modern cross-coupling methods have largely superseded traditional Ullmann conditions, copper catalysis remains important for specific transformations, including certain C-N and C-S bond formations.

The bromine atoms of this compound can be converted into organometallic species through metal-halogen exchange. This transformation creates a nucleophilic carbon center on the pyridine ring, which can then react with a wide variety of electrophiles.

Lithiation: Reaction with strong organolithium bases, such as n-butyllithium or sec-butyllithium, at low temperatures can induce a bromine-lithium exchange. researchgate.net This process generates a lithiated pyridine intermediate. The regioselectivity of this exchange is influenced by both electronic and steric factors, as well as the specific base and reaction conditions used. For 3,5-dibromopyridine, metalation can be directed to the 2- or 4-position depending on the base and additives. znaturforsch.com The resulting organolithium species is a powerful nucleophile that can be trapped by various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups. nih.gov

Grignard Reagent Formation: Treatment with magnesium metal can convert one of the C-Br bonds into an organomagnesium (Grignard) reagent. This transformation is typically less reactive than lithiation but offers a milder route to a nucleophilic pyridine derivative. The resulting Grignard reagent can subsequently react with electrophiles in a similar manner to the organolithium species. The formation of pyridyl Grignard reagents from bromopyridines is a well-established method for functionalization. nih.gov

The table below outlines the general process for forming organometallic reagents and their subsequent reactions.

| Organometallic Reagent | Formation Conditions | Common Electrophiles (E+) | Product Type |

|---|---|---|---|

| Organolithium | n-BuLi or s-BuLi, THF, low temp. (-78 °C) | R-X, RCHO, R₂CO, CO₂, DMF | Alkylated, Alcohol, Carboxylic Acid, Aldehyde |

| Grignard Reagent | Mg metal, THF or Et₂O | RCHO, R₂CO, CO₂ | Alcohol, Carboxylic Acid |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira) for C-C Bond Formation

Reactivity at the Tertiary Diethylamino Group

The N,N-diethylamino group at the C4 position is a strong electron-donating group, significantly influencing the electronic properties of the pyridine ring. Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom.

While tertiary amines are generally susceptible to alkylation and acylation, the reactivity of the diethylamino nitrogen in this compound is nuanced. This specific nitrogen atom is part of a 4-dialkylaminopyridine (DMAP) substructure. DMAP and its derivatives are renowned as hypernucleophilic acylation catalysts. semanticscholar.orgrsc.org Their catalytic activity stems from the formation of a highly reactive N-acylpyridinium salt at the pyridine nitrogen (N1), not the exocyclic amine nitrogen. The positive charge on the resulting intermediate is stabilized by resonance involving the diethylamino group.

Consequently, direct alkylation or acylation on the exocyclic diethylamino nitrogen is generally not a favored pathway. The pyridine ring nitrogen is significantly more nucleophilic due to the electron-donating effect of the C4-amino group, making it the primary site of electrophilic attack. Attempted acylation would likely lead to the formation of an N-acylpyridinium intermediate, which would then act as a potent acylating agent itself, consistent with the catalytic role of DMAP-type structures. rsc.org

Quaternization involves the alkylation of the amine nitrogen to form a quaternary ammonium (B1175870) salt. For this compound, there are two potential sites for quaternization: the exocyclic diethylamino nitrogen and the endocyclic pyridine nitrogen.

Consistent with the principles of reactivity for 4-dialkylaminopyridines, the pyridine nitrogen (N1) is the more nucleophilic center. The lone pair on the N1 nitrogen is more available for reaction with alkyl halides. The electron-donating resonance effect from the C4-diethylamino group pushes electron density into the ring and enhances the nucleophilicity of the ring nitrogen. Therefore, quaternization is expected to occur preferentially at the pyridine nitrogen, leading to the formation of a 3,5-dibromo-4-(diethylamino)-N-alkylpyridinium salt, rather than at the exocyclic amine.

Directed ortho-metalation (DoM) is a powerful synthetic strategy where a functional group directs deprotonation to an adjacent position on an aromatic ring. rsc.org Tertiary amine groups are known to be effective directing groups for this transformation. rsc.org However, in the case of this compound, the positions ortho to the diethylamino group (C3 and C5) are already substituted with bromine atoms.

This substitution pattern precludes a standard DoM reaction at these sites. The high acidity of the ortho protons, which is a prerequisite for DoM, is irrelevant as there are no protons to be removed. While alternative metalation pathways, such as halogen-metal exchange or deprotonation at the C2 or C6 positions, could be envisioned, there is no specific literature precedent for such reactions on this particular substrate being directed by the C4-amino group. The bromine atoms themselves would be more likely to undergo lithium-halogen exchange.

Reactivity of the Pyridine Core

The pyridine ring, influenced by both the electron-donating amino group and the electron-withdrawing (by induction) bromo substituents, exhibits its own characteristic reactivity.

As discussed previously, the pyridine nitrogen is the most nucleophilic site in the molecule. This makes it susceptible to both oxidation and alkylation.

N-Oxidation: The conversion of pyridinic nitrogen to an N-oxide is a common transformation, typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov The resulting N-oxide group can alter the electronic properties of the ring and serve as a handle for further functionalization. For instance, the N-oxide functionality enhances the reactivity of the compound and can participate in various biological interactions. While no specific report on the N-oxidation of this compound was found, the N-oxidation of analogous 4-aminopyridine (B3432731) derivatives is a well-established process.

N-Alkylation: The reaction with alkyl halides is expected to proceed readily at the pyridine nitrogen to form quaternary N-alkylpyridinium salts. This reaction is analogous to the Menshutkin reaction and is a fundamental process in pyridine chemistry.

The table below presents potential N-oxidation reactions based on analogous transformations of other pyridine derivatives.

Table 1: Analogous N-Oxidation Reactions of Pyridine Derivatives| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Tertiary Amines | H₂O₂ | N-Oxides | nih.gov |

This data is based on analogous reactions and not on the specific target compound.

The pyridine ring can be reduced to either dihydropyridine (B1217469) or piperidine derivatives, depending on the reagents and conditions employed.

Reduction to Dihydropyridines: The reduction of 3,5-disubstituted pyridines, such as pyridine-3,5-dicarboxylates, with reagents like sodium borohydride (B1222165) can yield mixtures of 1,2- and 1,4-dihydropyridines. rsc.org A similar reactivity pattern could be anticipated for this compound, potentially leading to the corresponding dihydropyridine structures.

Reduction to Piperidines: More vigorous reduction conditions can lead to the complete saturation of the pyridine ring. For example, various pyridine derivatives can be reduced to the corresponding piperidines using samarium diiodide (SmI₂) in the presence of water. clockss.org This method has been shown to be effective for pyridines bearing chloro, amino, and other functional groups. clockss.org Catalytic hydrogenation over platinum or nickel catalysts is another common method for achieving full reduction of the pyridine ring.

The table below summarizes findings on the reduction of analogous substituted pyridines.

Table 2: Reductive Pathways for Analogous Substituted Pyridines| Starting Material | Reagent/Conditions | Product(s) | Reference |

|---|---|---|---|

| Pyridine-3,5-dicarboxylates | Sodium Borohydride | 1,2- and 1,4-Dihydropyridines | rsc.org |

| Pyridine-3,5-dicarboxylates | Sodium Cyanoborohydride | 1,4-Dihydropyridines | rsc.org |

| Pyridine | SmI₂ / H₂O | Piperidine | clockss.org |

| Chloropyridines | SmI₂ / H₂O | Piperidine | clockss.org |

This data is based on analogous reactions and not on the specific target compound.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The presence of two bromine atoms at the 3 and 5 positions, flanking a strongly electron-donating diethylamino group at the 4-position, creates a unique electronic and steric environment. This arrangement is central to understanding the regioselective and stereoselective transformations of the molecule.

Control of Site-Specific Reactivity

The site-specific reactivity of this compound is primarily dictated by the two equivalent bromine atoms at the C3 and C5 positions. The powerful electron-donating effect of the N,N-diethylamino group increases the electron density of the pyridine ring, which can influence the susceptibility of the C-Br bonds to oxidative addition in catalytic cycles. Control over reactivity typically involves achieving selective mono-substitution over di-substitution in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are common for functionalizing dihalogenated heteroarenes. acs.org In the case of this compound, the two bromine atoms are chemically equivalent. Therefore, the primary challenge in regioselectivity is to control the reaction to yield a mono-substituted product, preventing the formation of the di-substituted product. This can typically be achieved by carefully controlling the stoichiometry of the coupling partner (e.g., the organoboron reagent), the reaction time, and the temperature.

Table 1: Potential Regioselective Reactions and Control Factors

| Reaction Type | Target Site(s) | Key Control Factors | Potential Outcome | Supporting Analogy |

| Suzuki-Miyaura Cross-Coupling | C3 or C5 | 1.0-1.2 equivalents of boronic acid, controlled temperature, specific Pd catalyst/ligand system. | Mono-alkenylated/arylated product. | Site-selective cross-coupling of dihalogenated heteroarenes. acs.orgresearchgate.net |

| Sonogashira Coupling | C3 or C5 | Stoichiometric control of terminal alkyne, Pd/Cu catalysis. | Mono-alkynylated pyridine derivative. | Cross-coupling reactions on similar dihaloaromatic systems. |

| Halogen-Metal Exchange | C3 or C5 | Use of 1 equivalent of n-BuLi at low temperature (-78 °C), followed by electrophilic quench. | Mono-functionalization at the 3-position. | Selective lithiation of 3,5-dibromopyridine. chemicalbook.com |

Stereochemical Outcomes in Derivative Formation

The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity becomes a relevant consideration when the molecule is transformed into a chiral derivative. There is limited direct research on the stereoselective reactions involving this specific compound; however, its structure allows for theoretical exploration of potential stereochemical outcomes.

Atropisomerism: A significant pathway to chirality would be through the formation of atropisomers. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If a sufficiently bulky group is introduced at the C3 position via a cross-coupling reaction, rotation around the C4-N bond of the diethylamino group could be restricted. More likely, if bulky substituents are introduced at both the C3 and C5 positions, this could lead to hindered rotation, creating a chiral axis. Similarly, coupling with a bulky ortho-substituted aryl group at C3 could restrict rotation around the newly formed C-C single bond, resulting in stable atropisomers.

Asymmetric Catalysis: Another approach to inducing stereochemistry is through asymmetric catalysis. This could involve several strategies:

Desymmetrization: A chiral catalyst could be used to selectively functionalize one of the two prochiral bromine atoms. For example, an enantioselective cross-coupling reaction could differentiate between the two C-Br bonds, leading to a chiral mono-substituted product.

Kinetic Resolution: If a racemic chiral reagent is used to react with the compound, a chiral catalyst could selectively accelerate the reaction of one enantiomer, leading to a kinetic resolution.

Catalyst-Controlled Diastereoselection: If the molecule is first converted to a derivative that contains a stereocenter, subsequent reactions at other positions could be controlled by a chiral catalyst to favor the formation of one diastereomer over others.

Chiral derivatives of the related compound 4-(dimethylamino)pyridine (DMAP) have been successfully synthesized and employed as highly effective enantioselective nucleophilic catalysts in a variety of chemical transformations. researchgate.net This demonstrates the utility of the 4-aminopyridine scaffold in stereoselective synthesis and suggests that chiral derivatives of this compound could serve as valuable chiral ligands or catalysts.

Table 2: Hypothetical Strategies for Stereocontrol in Derivative Formation

| Strategy | Description | Key Requirement | Potential Chiral Product |

| Atropisomerism | Introduction of bulky groups at C3 (and C5) to hinder bond rotation. | A cross-coupling partner with significant steric bulk (e.g., ortho-disubstituted arylboronic acid). | A stable, axially chiral biaryl or related atropisomer. |

| Catalytic Desymmetrization | A chiral catalyst distinguishes between the two enantiotopic C-Br bonds. | A highly selective chiral palladium catalyst and ligand complex. | An enantiomerically enriched mono-substituted pyridine. |

| Diastereoselective Reaction | Introduction of a second substituent in a molecule that already contains a stereocenter. | Use of a chiral auxiliary or catalyst to direct the approach of the incoming reagent. | A diastereomerically enriched disubstituted pyridine derivative. |

Advanced Derivatization and Functionalization Strategies of 3,5 Dibromo N,n Diethylpyridin 4 Amine

Synthesis of Poly-Functionalized Pyridine (B92270) Derivatives

The two bromine atoms at the 3 and 5 positions of the pyridine ring are prime sites for substitution reactions, enabling the introduction of a wide array of functional groups. This disubstitution pattern allows for the creation of highly functionalized pyridine cores.

One of the most powerful methods for the functionalization of aryl halides is palladium-catalyzed cross-coupling reactions . It is plausible that 3,5-Dibromo-N,N-diethylpyridin-4-amine could readily participate in such reactions. For instance, in a Suzuki coupling , the bromine atoms could be replaced with aryl, heteroaryl, or vinyl groups by reacting the compound with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. This would yield complex biaryl or styrenyl pyridine derivatives.

Similarly, Sonogashira coupling with terminal alkynes would introduce alkynyl moieties, while Buchwald-Hartwig amination could be employed to introduce a diverse range of primary or secondary amines at the 3 and/or 5 positions. The electron-donating nature of the 4-diethylamino group would likely influence the reactivity of the C-Br bonds in these transformations.

Another viable strategy is lithium-halogen exchange , followed by quenching with various electrophiles. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would likely lead to the formation of a lithiated pyridine species. This intermediate could then react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce diverse functional groups.

Incorporation into Supramolecular Assemblies and Coordination Networks

The nitrogen atom of the pyridine ring and the potential for halogen bonding with the bromine atoms make this compound an interesting candidate for the construction of supramolecular assemblies and coordination networks. The pyridine nitrogen can act as a Lewis base, coordinating to metal centers or participating in hydrogen bonding.

In coordination chemistry , the pyridine nitrogen can act as a ligand, binding to a variety of metal ions to form coordination polymers or discrete metal complexes. The steric bulk of the diethylamino group and the electronic effects of the bromine atoms would influence the coordination geometry and the properties of the resulting metal complexes.

Furthermore, the bromine atoms can participate in halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic "halogen bond donor." This interaction could be exploited to direct the assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks.

Design of Ligands and Organocatalysts Derived from this compound

The structural framework of this compound is a promising starting point for the design of novel ligands for catalysis and organocatalysts.

Nucleophilic Acylation Catalysts (e.g., DMAP Analogues)

The parent compound is an analogue of the well-known nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) . The catalytic activity of DMAP stems from the ability of the dimethylamino group to stabilize the positive charge on the pyridine nitrogen upon acylation. It is conceivable that this compound could function as a nucleophilic catalyst in a similar manner for various acylation and esterification reactions. The electronic properties of the bromine atoms would likely modulate the basicity and nucleophilicity of the pyridine nitrogen, potentially leading to catalysts with altered reactivity and selectivity profiles compared to DMAP.

Ligands for Transition Metal Catalysis

By replacing the bromine atoms with other coordinating groups, this compound can be converted into a variety of multidentate ligands for transition metal catalysis. For example, substitution with phosphine (B1218219) groups via a metal-catalyzed P-C bond formation or a lithiation-trapping sequence would yield phosphine-pyridine ligands. These types of ligands are widely used in homogeneous catalysis for reactions such as cross-coupling, hydrogenation, and hydroformylation. The diethylamino group at the 4-position could be used to fine-tune the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complexes.

Applications as Building Blocks in Complex Molecule Synthesis (non-clinical focus)

The ability to selectively functionalize the 3 and 5 positions of the pyridine ring makes this compound a valuable building block for the synthesis of more complex molecules.

Construction of Natural Product Analogues (without biological activity discussion)

Many natural products contain substituted pyridine rings. The functionalization flexibility of this compound would allow for the construction of a variety of pyridine-containing scaffolds that are analogous in structure to certain natural products. Through sequential and selective cross-coupling reactions, different substituents could be introduced at the 3 and 5 positions, leading to the assembly of complex molecular architectures. This approach would provide access to novel chemical space and the creation of diverse molecular libraries based on a central pyridine core.

Scaffold for Novel Chemical Probes (excluding biological targets/assays)

The unique electronic and structural characteristics of this compound make it a valuable scaffold for the development of novel chemical probes, particularly those designed for applications in materials science and as sensors for non-biological analytes. The presence of two reactive bromine atoms at the 3 and 5 positions, coupled with the electron-donating diethylamino group at the C4 position, allows for the strategic installation of various functional groups through palladium-catalyzed cross-coupling reactions. This derivatization can lead to the formation of sophisticated molecular architectures with tailored photophysical properties, such as solvatochromism and fluorescence, which are central to the function of many chemical probes.

The core structure of this compound provides a foundation for creating "push-pull" chromophores. In this arrangement, the diethylamino group acts as a potent electron donor (the "push"), while various electron-accepting moieties can be introduced at the 3 and/or 5 positions via cross-coupling reactions (the "pull"). This electronic asymmetry gives rise to a significant intramolecular charge-transfer (ICT) character, which is highly sensitive to the surrounding environment.

Advanced Derivatization for Solvatochromic Probes

Solvatochromic probes are compounds that exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment. This property is invaluable for characterizing solvent properties and for sensing applications. The derivatization of this compound through reactions like the Suzuki or Sonogashira coupling can yield novel solvatochromic dyes.

For instance, the introduction of aromatic or heteroaromatic groups with varying electron-withdrawing strengths at the 3 and 5 positions can finely tune the ICT and, consequently, the solvatochromic response. While specific studies on this compound as a precursor for solvatochromic probes are not extensively documented in publicly available literature, the principles of push-pull chromophore design are well-established. The following table outlines a hypothetical derivatization strategy based on known palladium-catalyzed reactions to generate potential solvatochromic probes from this scaffold.

Table 1: Hypothetical Derivatization of this compound for Solvatochromic Probes

| Entry | Reactant | Coupling Reaction | Hypothetical Product | Potential Application |

| 1 | 4-Cyanophenylboronic acid | Suzuki Coupling | 3-Bromo-5-(4-cyanophenyl)-N,N-diethylpyridin-4-amine | Probe for solvent polarity |

| 2 | 4-Nitrophenylacetylene | Sonogashira Coupling | 3-Bromo-N,N-diethyl-5-((4-nitrophenyl)ethynyl)pyridin-4-amine | Probe for highly polar environments |

| 3 | Thiophene-3-boronic acid | Suzuki Coupling | 3-Bromo-N,N-diethyl-5-(thiophen-3-yl)pyridin-4-amine | Probe for aromatic solvent interactions |

Functionalization for Fluorescent Probes

The rigid pyridine core of this compound also serves as an excellent platform for constructing fluorescent probes. By introducing fluorogenic or fluorescent moieties, it is possible to create sensors for various analytes or environmental conditions. The Sonogashira coupling reaction is particularly useful in this context, as the introduction of alkyne linkers can extend the π-conjugated system, often leading to enhanced fluorescence quantum yields and larger Stokes shifts.

The development of fluorescent probes from halogenated pyridines is an active area of research. For example, the coupling of terminal alkynes bearing fluorescent groups like pyrene (B120774) or coumarin (B35378) to a di-brominated pyridine core can result in novel fluorescent sensors. The diethylamino group in this compound can further modulate the photophysical properties of the resulting dye.

Table 2: Potential Fluorescent Probes via Sonogashira Coupling of this compound

| Entry | Alkyne Reactant | Catalyst System (Hypothetical) | Hypothetical Product | Potential Fluorescent Properties |

| 1 | Ethynylpyrene | Pd(PPh₃)₄, CuI, Et₃N | 3-Bromo-N,N-diethyl-5-(pyren-1-ylethynyl)pyridin-4-amine | Strong blue fluorescence, sensitive to quenching agents |

| 2 | 7-Ethynyl-2H-chromen-2-one | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-((5-Bromo-4-(diethylamino)pyridin-3-yl)ethynyl)-2H-chromen-2-one | Green fluorescence, potential for ratiometric sensing |

| 3 | 4-Ethynylaniline | Pd(OAc)₂, SPhos, K₂CO₃ | 5-Bromo-3-((4-aminophenyl)ethynyl)-N,N-diethylpyridin-4-amine | Environment-sensitive fluorescence due to the terminal amino group |

The regioselective nature of palladium-catalyzed cross-coupling reactions on di-halogenated pyridines allows for a stepwise functionalization, enabling the synthesis of unsymmetrically substituted derivatives. This capability is crucial for the rational design of chemical probes with specific recognition and signaling properties. While detailed research findings on the use of this compound for non-biological probes are emerging, its structural attributes position it as a highly promising scaffold for future developments in this field.

Computational and Theoretical Investigations of 3,5 Dibromo N,n Diethylpyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, offering a lens into the electronic makeup of molecules. These methods can predict a wide array of properties, from the geometry of the ground state to the distribution of electrons, which in turn dictates the molecule's reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry due to its favorable balance between accuracy and computational cost. For 3,5-Dibromo-N,N-diethylpyridin-4-amine, DFT calculations would typically be employed to determine its optimized ground-state geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Key ground-state properties that can be calculated using DFT include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, DFT can predict the C-N bond lengths within the pyridine (B92270) ring and the orientation of the N,N-diethylamino group relative to the ring.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which arise from the vibrations of its bonds. Each vibrational mode corresponds to a specific frequency, and these are useful for characterizing the compound.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing information about the stability of the molecule.

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G(d,p), def2-TZVPP) is crucial for the accuracy of the results. For a molecule containing bromine atoms, basis sets that include polarization and diffuse functions, and potentially relativistic corrections, would be necessary for accurate predictions.

Illustrative Data Table: Calculated Ground State Properties of this compound using DFT

| Parameter | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| C2-N1 Bond Length (Å) | Value |

| C3-Br Bond Length (Å) | Value |

| C4-N(Et)₂ Bond Angle (°) | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal:

The regions of the molecule that are most likely to act as a nucleophile (where the HOMO is localized).

The regions susceptible to nucleophilic attack (where the LUMO is localized).

A quantitative measure of its global reactivity through the HOMO-LUMO energy gap.

The presence of the electron-donating N,N-diethylamino group and the electron-withdrawing bromine atoms will significantly influence the energies and distributions of the frontier orbitals.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: This table illustrates the kind of data obtained from an FMO analysis. The specific values are dependent on the computational method used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, an MEP map would likely show:

A region of high negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons.

Negative potential may also be observed around the bromine atoms due to their electronegativity.

Positive potential (blue) would be expected on the hydrogen atoms of the ethyl groups.

This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and for predicting the sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes of the Compound

Molecules with rotatable bonds, such as the N,N-diethylamino group in this compound, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

By systematically rotating the bonds associated with the diethylamino group and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. The conformation of the diethylamino group, specifically the degree of its twist relative to the pyridine ring, can significantly impact the electronic properties and steric hindrance of the molecule.

Computational methods can identify the global minimum energy conformation as well as other low-energy conformers that may be present at room temperature. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivities.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, identifying intermediates and transition states.

Transition State Analysis for Key Transformations

A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Identifying the structure and energy of the transition state is key to understanding the kinetics of a reaction.

For a potential reaction of this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, computational chemists can locate the transition state structure. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface.

Once the transition state is located, its geometry can be analyzed to understand the nature of the bond-breaking and bond-forming processes. Furthermore, the energy of the transition state relative to the reactants gives the activation energy of the reaction, which is directly related to the reaction rate. Vibrational frequency calculations are performed on the transition state structure to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data Table: Activation Energy for a Hypothetical Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack at C-X | Value | Value | Value |

Note: This table is a conceptual representation of the data that would be generated from a transition state analysis for a hypothetical reaction involving the title compound.

Investigation of Intermediates and Reaction Pathways

The reactivity of this compound is dictated by the electronic interplay between the electron-donating N,N-diethylamino group and the electron-withdrawing bromo substituents on the pyridine ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating potential reaction mechanisms, identifying transient intermediates, and calculating the activation energies of transition states.

For instance, in electrophilic aromatic substitution reactions, which are generally difficult for pyridine itself due to its electron-deficient nature, the strong +M (mesomeric) effect of the amino group at the 4-position can activate the ring towards substitution. youtube.com However, the bulky bromo atoms at the 3 and 5 positions provide significant steric hindrance and have a -I (inductive) effect.

A typical computational workflow to investigate a reaction pathway, such as a further substitution or a metal-catalyzed cross-coupling reaction, would involve:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), potential intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products, which represents the transition state.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.

A plausible reaction to study computationally would be a Suzuki or Stille cross-coupling reaction at the C-Br positions. Theoretical calculations could predict the relative reactivity of the C-Br bonds, the energetics of the oxidative addition, transmetalation, and reductive elimination steps, and the influence of different catalysts and ligands. Similarly, the mechanism of N-oxide formation and its subsequent reactions could be explored, as pyridine N-oxides are known to have different reactivity patterns compared to their parent pyridines. nih.gov

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. Calculations are typically performed on the optimized geometry of the molecule. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org

For this compound, a computational study would predict the chemical shifts for the aromatic proton, the ethyl group protons, and all carbon atoms. The accuracy of these predictions can be quite high, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C, when using appropriate functionals (like B3LYP) and basis sets. acs.orgnih.gov Discrepancies between calculated and experimental values can often be explained by solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov

Hypothetical ¹³C NMR Data Comparison

This table illustrates a hypothetical comparison between experimentally observed ¹³C NMR chemical shifts and those predicted by DFT calculations for this compound.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C2/C6 | 145.2 | 146.0 | +0.8 |

| C3/C5 | 108.5 | 109.1 | +0.6 |

| C4 | 155.8 | 156.5 | +0.7 |

| -CH₂- | 45.1 | 45.5 | +0.4 |

| -CH₃ | 13.9 | 14.2 | +0.3 |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations not only confirm optimized structures but also provide the vibrational frequencies and intensities that constitute a theoretical IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

A calculated IR spectrum for this compound would show characteristic peaks for:

C-H stretching of the aromatic ring and ethyl groups.

C=C and C=N stretching vibrations of the pyridine ring.

CH₂ and CH₃ bending vibrations.

C-N stretching vibrations.

C-Br stretching vibrations at lower frequencies.

Comparing the computed spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions. nih.gov

Predicted IR Vibrational Frequencies

This table provides a selection of predicted (scaled) and hypothetical experimental IR frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 | 3045 |

| Aliphatic C-H Stretch | 2970 | 2968 |

| C=N/C=C Ring Stretch | 1580 | 1575 |

| CH₂ Scissoring | 1460 | 1458 |

| C-N Stretch | 1340 | 1335 |

| C-Br Stretch | 680 | 675 |

Molecular Docking and Dynamics Simulations (excluding biological targets or interactions)

While molecular docking is most famously used in drug discovery to predict the binding of a ligand to a biological target, the principles of molecular mechanics and dynamics can also be applied to understand non-biological interactions.

Molecular Docking: In a non-biological context, docking could be used to study the interaction of this compound with a surface or within a cavity of a host molecule (e.g., a cyclodextrin (B1172386) or a metal-organic framework). The simulation would predict the preferred orientation and interaction energy of the molecule within the defined site. The scoring functions would evaluate forces such as van der Waals interactions, electrostatic interactions, and specifically for this molecule, potential halogen bonding. The bromine atoms in the molecule have regions of positive electrostatic potential (σ-holes), which can lead to attractive interactions with electron-rich atoms or regions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, an MD simulation could be performed to study its behavior in a solvent. This would involve:

Force Field Parameterization: Standard force fields may not have accurate parameters for highly substituted or halogenated aromatic compounds. nih.gov Therefore, specific parameters for bond lengths, angles, dihedrals, and partial atomic charges might need to be derived from high-level quantum mechanical calculations to accurately represent the molecule's properties.

Simulation: The molecule would be placed in a simulation box with a chosen solvent (e.g., water, chloroform). The simulation would then calculate the trajectories of all atoms over a period of nanoseconds or longer.

Analysis: Analysis of the trajectories could reveal information about the solvation shell around the molecule, the conformational flexibility of the diethylamino group, and the nature of intermolecular interactions with the solvent molecules. For example, one could calculate the radial distribution function to understand the probability of finding solvent molecules at a certain distance from the bromine or nitrogen atoms. These simulations can also be used to study the aggregation behavior of the molecule at higher concentrations.

Such computational studies are invaluable for building a comprehensive understanding of the chemical and physical properties of this compound, guiding synthetic efforts, and interpreting experimental data.

Emerging Research Directions and Future Perspectives for 3,5 Dibromo N,n Diethylpyridin 4 Amine

Role in Sustainable Chemistry and Enhanced Catalysis

The development of environmentally benign and efficient chemical processes is a central goal of sustainable chemistry. Halogenated aminopyridines are crucial feedstocks for fine chemicals and biologically active molecules. acs.org Traditionally, their synthesis has often relied on precious metal catalysts like palladium, which can be costly and undesirable for large-scale production. acs.org

Research is now moving towards more sustainable alternatives. A significant advancement is the development of low-cost and environmentally friendly methods for the selective amination of polyhalogenated pyridines. acs.org One such method employs a base-promoted reaction in water, a green solvent, to produce aminopyridine derivatives, demonstrating a move away from expensive and potentially toxic catalysts. acs.org Furthermore, the use of more abundant and less toxic metals like nickel as catalysts for cross-coupling reactions on brominated pyridine (B92270) rings represents another key direction. google.com For instance, nickel-catalyzed processes have been shown to minimize the formation of side products compared to palladium-catalyzed reactions, which is advantageous for large-scale manufacturing. google.com As a dibrominated aminopyridine, 3,5-Dibromo-N,N-diethylpyridin-4-amine is an ideal substrate for these emerging catalytic systems, offering a pathway to more sustainable chemical manufacturing.

Integration into Advanced Materials Research

The field of materials science is increasingly focused on designing molecules that self-assemble into predictable, functional architectures. The bromine atoms on the this compound ring are pivotal to this endeavor. These halogen atoms can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). nih.govacs.org The strength and directionality of halogen bonding make it a powerful tool for crystal engineering, with the potential to become as widely used as the more familiar hydrogen bond. acs.org

The integration of halogenated pyridines into co-crystals and other solid forms can direct the assembly of new materials. nih.govmdpi.com Studies on related halogenated pyridine amides show that bromine atoms can form structure-directing interactions with other functional groups, influencing the final supramolecular architecture. nih.gov This has significant implications for the development of advanced materials, including optical materials, where precise control over the molecular arrangement is crucial. acs.org Although specific properties are not discussed here, the potential for this compound to be integrated into functional materials is rooted in its capacity for forming these predictable halogen bonds, enabling the construction of novel solid-state structures. The use of related dibrominated heterocyclic compounds as building blocks for materials in organic photodetectors and solar cells further underscores the potential of such structures in optoelectronics. ossila.com

Methodological Advancements in its Synthesis and Derivatization

Recent years have seen significant progress in the synthesis of halogenated aminopyridines, moving towards more efficient, scalable, and environmentally friendly methods. A key advancement is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating. clockss.org For example, the reaction of 3,5-dibromopyridine (B18299) with aliphatic amines to form derivatives like 3-amino-5-bromopyridines has been successfully achieved using microwave heating without the need for metal catalysts or strong bases. clockss.org

Another innovative approach involves the one-step synthesis of the precursor 3,5-dibromo-4-aminopyridine from inexpensive pyridine raw materials. google.com This method is described as green, convenient, and suitable for industrial-scale production, solving previous issues of complex reaction steps and high costs. google.com Derivatization of the resulting halogenated pyridine core can be achieved through modern catalytic methods, such as nickel-catalyzed cross-coupling reactions, to introduce new functional groups. google.com

Table 1: Comparison of Synthetic Methodologies for Halogenated Aminopyridines

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Amination | Reaction of 3,5-dibromopyridine with excess aliphatic amine under microwave heating. | Rapid synthesis, multi-gram scale, avoids metal catalysts and harsh conditions. | clockss.org |

| One-Step Bromination/Amination | Reacting pyridine with an ammonium (B1175870) salt and H₂O₂ in HBr solution. | Uses cheap raw materials, green and environmentally friendly, suitable for industrial production. | google.com |

| Base-Promoted Amination in Water | Selective amination of polyhalogenated pyridines using a base in water as the solvent. | Environmentally benign, avoids precious metal catalysts, highly efficient. | acs.org |

| Nickel-Catalyzed Cross-Coupling | Use of a nickel catalyst (e.g., (dppp)NiCl₂) for C-C bond formation on the pyridine ring. | Lower cost than palladium, leads to fewer side products. | google.com |

Challenges and Opportunities in Halogenated Aminopyridine Chemistry Leveraging this compound

The chemistry of halogenated aminopyridines, while rich with potential, is not without its difficulties. A primary challenge is controlling selectivity in reactions. The synthesis of specific isomers can be complex, sometimes resulting in hard-to-separate mixtures of products and by-products, which complicates purification. clockss.org Furthermore, predicting the final architecture in crystal engineering can be difficult when both hydrogen and halogen bonding are possible, as their interplay can lead to unexpected structural outcomes. nih.gov Overcoming the reliance on expensive and potentially toxic precious metal catalysts also remains a significant hurdle for sustainable, large-scale applications. acs.org

Despite these challenges, the opportunities are vast. The bromine atoms of this compound are key to its potential. They serve as versatile synthetic handles for a variety of cross-coupling reactions, allowing for the creation of a diverse library of complex molecules. More importantly, they are effective halogen bond donors. The ability to use halogen bonding to control the assembly of molecules is a major opportunity in materials science and crystal engineering. nih.govacs.org As researchers gain a deeper understanding of these non-covalent forces, the rational design of functional materials with tailored properties becomes increasingly feasible. The development of greener synthetic methods, such as those using water as a solvent or employing inexpensive nickel catalysts, opens doors for more economical and environmentally responsible production, making these valuable compounds more accessible. acs.orggoogle.com

Table 2: Key Intermolecular Interactions in Halogenated Pyridine Chemistry

| Interaction Type | Description | Significance in Materials Science | Reference |

|---|---|---|---|

| Halogen Bonding (XB) | A non-covalent interaction between an electrophilic region on a halogen atom (e.g., Br) and a nucleophile. | Offers directional control for building specific supramolecular architectures and designing functional materials. | nih.govacs.org |

| Hydrogen Bonding (HB) | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | A fundamental interaction in molecular recognition and self-assembly; its interplay with halogen bonding can create complex structures. | nih.gov |

Q & A

Basic: What are the optimized synthetic routes for 3,5-dibromo-N,N-diethylpyridin-4-amine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of 3,5-dibromopyridin-4-amine with diethylamine. Key steps include:

- Reagent Optimization : Use diethylamine in excess (2–3 equiv.) under inert atmosphere to drive the reaction.

- Solvent and Temperature : Dimethylformamide (DMF) or toluene at 80–100°C for 12–24 hours improves yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted starting materials.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.